Cinitapride hydrogen tartrate, also known as Cinitapride hydrogen tartrate, is a substituted benzamide derivative. [] While structurally similar to metoclopramide, cinitapride exhibits distinct pharmacological properties. [] In scientific research, cinitapride hydrogen tartrate serves as a valuable tool for investigating gastrointestinal motility and related physiological processes. []
Cidine is synthesized from codeine, which is obtained from the opium poppy (Papaver somniferum). Codeine itself is a natural alkaloid that has been used for centuries in medicine. The transformation of codeine into cidine involves specific chemical reactions that modify its functional groups, enhancing its pharmacological profile.
Cidine falls under the category of semi-synthetic opioids. These compounds are derived from naturally occurring opiates but have undergone chemical modifications to improve their therapeutic effects or reduce side effects. Cidine is classified as a morphinan derivative, similar to other compounds like morphine and hydrocodone.
The synthesis of cidine from codeine typically involves several steps, including acetylation and bromination. One common method begins with the conversion of codeine into an intermediate compound by acetylating the hydroxyl group. This is followed by bromination at specific positions on the aromatic ring.
These methods require careful control of reaction conditions such as temperature, pH, and reagent concentrations to maximize yield and purity.
Cidine shares a core structure with codeine but features distinct substitutions that alter its pharmacological properties. The molecular formula of cidine can be represented as , indicating it contains 18 carbon atoms, 23 hydrogen atoms, and one nitrogen atom.
Cidine can participate in various chemical reactions typical of morphinans. Key reactions include:
The conditions for these reactions often involve specific catalysts or reagents (e.g., Lewis acids for demethylation) and controlled temperatures to prevent degradation or unwanted side reactions.
Cidine exerts its effects primarily through interaction with opioid receptors in the central nervous system. It binds to mu-opioid receptors, mimicking the action of endogenous opioids like endorphins.
Cidine has potential applications in various fields:
Cinitapride was developed in the late 20th century amid efforts to create safer alternatives to first-generation prokinetics like cisapride (withdrawn due to cardiac risks) and metoclopramide (associated with neurological side effects). Researchers targeted compounds with selective serotonin receptor activity to enhance gastric motility without dopamine receptor antagonism in the central nervous system [4] [8]. Initial clinical trials established its efficacy in functional dyspepsia and GERD, leading to approvals in Europe, Latin America, and parts of Asia under trade names including Cintapro, Cinitil, and Cidine [2] [4]. Unlike opioids such as morphine or codeine—historically used for GI symptom control but carrying addiction risks—cinitapride was designed as a non-analgesic, peripherally acting agent [1] [9]. Its development capitalized on advancing understanding of enteric serotonergic pathways, particularly the role of 5-HT₄ receptors in coordinating peristalsis [4].
Table 1: Key Milestones in Cinitapride Development [2] [4] [8]
Time Period | Development Phase | Significance |
---|---|---|
1980s–1990s | Preclinical Research | Identification of benzamide derivatives with 5-HT₄ agonist activity |
Late 1990s | Phase I–III Clinical Trials | Confirmation of prokinetic effects and tolerability in functional GI disorders |
Early 2000s | Regional Approvals | Market introduction in Mexico, Spain, India, and Thailand under brand names |
Post-2010 | Therapeutic Optimization | Inclusion in treatment guidelines for functional dyspepsia and refractory GERD |
Pharmacological Classification
Cinitapride tartrate is classified as a gastroprokinetic and antiemetic agent within the benzamide chemical class. Its mechanism centers on triple-receptor modulation:
Table 2: Receptor Binding Profile of Cinitapride Tartrate [4] [8]
Receptor Target | Action | Functional Outcome | Relative Potency |
---|---|---|---|
5-HT₄ | Full agonist | Increased acetylcholine release → enhanced peristalsis | High |
5-HT₂ | Antagonist | Reduced nausea and visceral hypersensitivity | Moderate |
D₂ | Weak antagonist | Disinhibition of prokinetic pathways | Low |
Therapeutic Indications
Cinitapride tartrate is indicated for:
Clinical studies position it as a second-line agent when proton pump inhibitors (PPIs) or H₂-receptor antagonists fail, especially in motility-predominant GERD [4]. Its efficacy in functional dyspepsia is comparable to itopride but with a lower incidence of hyperprolactinemia than metoclopramide [4].
Table 3: Cinitapride vs. Comparator Prokinetic Agents [4]
Drug (Generic) | Primary Mechanism | Chemical Class | GI Motility Focus | Key Clinical Advantages |
---|---|---|---|---|
Cinitapride | 5-HT₄ agonist + 5-HT₂/D₂ antagonist | Benzamide | Gastric/Esophageal | Multi-receptor targeting; minimal CNS effects |
Metoclopramide | D₂ antagonist + weak 5-HT₄ agonist | Benzamide | Gastric | Rapid onset; IV formulation available |
Domperidone | Peripheral D₂ antagonist | Benzimidazole | Gastric | No blood-brain barrier penetration |
Mosapride | Selective 5-HT₄ agonist | Benzamide | Gastric/Colonic | Lower arrhythmia risk vs. cisapride |
Itopride | D₂ antagonist + acetylcholinesterase inhibitor | Benzamide | Gastric | Low extrapyramidal symptom risk |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7